molecular formula C18H33NaO3 B12510844 Sodium (R,Z)-12-hydroxyoctadec-9-enoate

Sodium (R,Z)-12-hydroxyoctadec-9-enoate

Cat. No.: B12510844
M. Wt: 320.4 g/mol
InChI Key: IJRHDFLHUATAOS-UHFFFAOYSA-M
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Description

Sodium (R,Z)-12-hydroxyoctadec-9-enoate is a sodium salt of a fatty acid derivative. This compound is known for its surfactant properties, making it useful in various industrial and scientific applications. It is derived from oleic acid, a monounsaturated fatty acid commonly found in various animal and vegetable fats and oils.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium (R,Z)-12-hydroxyoctadec-9-enoate typically involves the saponification of oleic acid. The process begins with the hydroxylation of oleic acid to introduce a hydroxyl group at the 12th carbon position. This is followed by neutralization with sodium hydroxide to form the sodium salt.

    Hydroxylation: Oleic acid is reacted with a hydroxylating agent such as osmium tetroxide (OsO4) or hydrogen peroxide (H2O2) in the presence of a catalyst to introduce the hydroxyl group.

    Neutralization: The hydroxylated oleic acid is then neutralized with sodium hydroxide (NaOH) to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale saponification processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The process typically involves:

    Continuous Stirred Tank Reactors (CSTR): To ensure thorough mixing and consistent reaction conditions.

    Temperature Control: Maintaining an optimal temperature range to facilitate the hydroxylation and neutralization reactions.

    Purification: The final product is purified through filtration and crystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Sodium (R,Z)-12-hydroxyoctadec-9-enoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The double bond can be reduced to form a saturated fatty acid derivative.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using hydrogen gas (H2) in the presence of a palladium (Pd) catalyst.

    Substitution: Nucleophiles such as halides (Cl-, Br-) can be used to substitute the hydroxyl group.

Major Products Formed

    Oxidation: Formation of 12-keto-octadec-9-enoate or 12-carboxy-octadec-9-enoate.

    Reduction: Formation of 12-hydroxyoctadecanoate.

    Substitution: Formation of 12-halo-octadec-9-enoate derivatives.

Scientific Research Applications

Sodium (R,Z)-12-hydroxyoctadec-9-enoate has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

    Biology: Employed in cell culture media to improve cell membrane permeability and nutrient uptake.

    Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.

    Industry: Utilized in the formulation of detergents, emulsifiers, and personal care products.

Mechanism of Action

The mechanism of action of Sodium (R,Z)-12-hydroxyoctadec-9-enoate is primarily attributed to its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better interaction between hydrophobic and hydrophilic substances. This property is crucial in applications such as emulsification, where it helps stabilize mixtures of oil and water.

Comparison with Similar Compounds

Similar Compounds

    Sodium Stearate: Another sodium salt of a fatty acid, commonly used in soaps and detergents.

    Sodium Oleate: Similar to Sodium (R,Z)-12-hydroxyoctadec-9-enoate but lacks the hydroxyl group at the 12th position.

    Sodium Laurate: A shorter chain fatty acid salt used in personal care products.

Uniqueness

This compound is unique due to the presence of both a hydroxyl group and a double bond in its structure. This combination imparts distinct physicochemical properties, making it more versatile in various applications compared to its counterparts.

Properties

Molecular Formula

C18H33NaO3

Molecular Weight

320.4 g/mol

IUPAC Name

sodium;12-hydroxyoctadec-9-enoate

InChI

InChI=1S/C18H34O3.Na/c1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21;/h9,12,17,19H,2-8,10-11,13-16H2,1H3,(H,20,21);/q;+1/p-1

InChI Key

IJRHDFLHUATAOS-UHFFFAOYSA-M

Canonical SMILES

CCCCCCC(CC=CCCCCCCCC(=O)[O-])O.[Na+]

Origin of Product

United States

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